molecular formula C12H13NO3 B12587029 5-Nitro-6-phenylhex-5-en-2-one CAS No. 877956-10-0

5-Nitro-6-phenylhex-5-en-2-one

Cat. No.: B12587029
CAS No.: 877956-10-0
M. Wt: 219.24 g/mol
InChI Key: XMDDSUNXUZASKP-UHFFFAOYSA-N
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Description

5-Nitro-6-phenylhex-5-en-2-one is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a nitro group (-NO2) and a phenyl group (-C6H5) attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-phenylhex-5-en-2-one typically involves the nitration of 6-phenylhex-5-en-2-one. One common method is the reaction of 6-phenylhex-5-en-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of a strong acid like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-phenylhex-5-en-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 5-Amino-6-phenylhex-5-en-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or other oxidized products.

Scientific Research Applications

5-Nitro-6-phenylhex-5-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-phenylhex-5-en-2-one
  • 5-Nitro-6-phenylhex-4-en-2-one
  • 5-Nitro-6-phenylhex-5-en-3-one

Uniqueness

5-Nitro-6-phenylhex-5-en-2-one is unique due to its specific structural features, such as the position of the nitro group and the phenyl group on the hexenone backbone

Properties

CAS No.

877956-10-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-nitro-6-phenylhex-5-en-2-one

InChI

InChI=1S/C12H13NO3/c1-10(14)7-8-12(13(15)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

XMDDSUNXUZASKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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